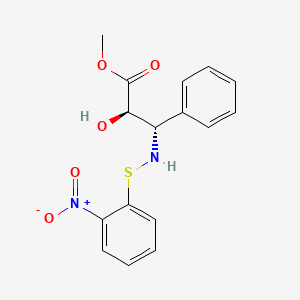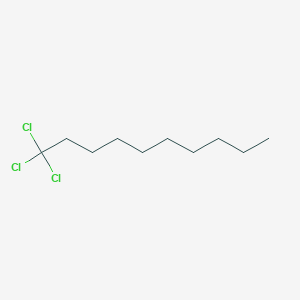
Quinazoline, 2-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline, 2-fluoro- is an organic compound that belongs to the quinazoline family, which is a class of heterocyclic aromatic organic compounds Quinazoline itself consists of a benzene ring fused to a pyrimidine ringQuinazoline derivatives have been widely studied due to their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline, 2-fluoro- can be achieved through various methods. One common approach involves the reaction of 2-aminobenzylamine with benzyl alcohol in the presence of a nickel catalyst. Another method involves the condensation of 2-nitrobenzyl alcohols with arylacetic acids in the presence of urea, elemental sulfur, DABCO, and DMSO .
Industrial Production Methods
Industrial production of quinazoline derivatives often involves metal-catalyzed reactions, microwave-assisted reactions, and phase-transfer catalysis. These methods are preferred due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Quinazoline, 2-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of quinazoline, 2-fluoro- can yield quinazoline-2,4-dione, while reduction can yield 2-fluoro-1,2,3,4-tetrahydroquinazoline .
Applications De Recherche Scientifique
Quinazoline, 2-fluoro- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of quinazoline, 2-fluoro- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes and lead to the desired therapeutic effects. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Quinazoline, 2-fluoro- can be compared with other similar compounds, such as:
Quinazoline: The parent compound without the fluorine atom.
Quinazoline, 4-fluoro-: A derivative with a fluorine atom at the 4-position.
Quinazoline, 2-chloro-: A derivative with a chlorine atom at the 2-position.
The addition of a fluorine atom at the 2-position of quinazoline enhances its chemical stability and biological activity compared to the parent compound and other derivatives .
Conclusion
Quinazoline, 2-fluoro- is a versatile compound with significant potential in various scientific research applications. Its unique chemical properties and ability to undergo various reactions make it a valuable building block in chemistry, biology, medicine, and industry. Further research into its mechanism of action and comparison with similar compounds will continue to uncover new applications and enhance our understanding of this important compound.
Propriétés
Numéro CAS |
56595-08-5 |
|---|---|
Formule moléculaire |
C8H5FN2 |
Poids moléculaire |
148.14 g/mol |
Nom IUPAC |
2-fluoroquinazoline |
InChI |
InChI=1S/C8H5FN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H |
Clé InChI |
CJGKNWNOOUZIDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NC(=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415641.png)





![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13415680.png)


![6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol](/img/structure/B13415692.png)



